3-methylocta-2,7-dien-1-ol
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Overview
Description
3-methylocta-2,7-dien-1-ol: is an organic compound with the molecular formula C9H16O . It is a liquid at room temperature and is known for its distinct chemical structure, which includes a hydroxyl group attached to a carbon chain with two double bonds. This compound is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylocta-2,7-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,5-hexadiene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-methylocta-2,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-methylocta-2,7-dien-1-one.
Reduction: Formation of 3-methyloctane.
Substitution: Formation of 3-methylocta-2,7-dien-1-chloride.
Scientific Research Applications
3-methylocta-2,7-dien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methylocta-2,7-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The double bonds in the carbon chain can participate in addition reactions, leading to the formation of new chemical species. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
- 3-methyl-1,5-hexadiene
- 3-methyloctane
- 3-methylocta-2,7-dien-1-one
Comparison: 3-methylocta-2,7-dien-1-ol is unique due to its combination of a hydroxyl group and two double bonds, which confer distinct chemical reactivity and physical properties. Compared to 3-methyl-1,5-hexadiene, it has an additional hydroxyl group, making it more polar and reactive in certain chemical reactions. Compared to 3-methyloctane, it retains unsaturation, allowing for further chemical modifications. Compared to 3-methylocta-2,7-dien-1-one, it has a hydroxyl group instead of a carbonyl group, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
2307891-71-8 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2E)-3-methylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-9(2)7-8-10/h3,7,10H,1,4-6,8H2,2H3/b9-7+ |
InChI Key |
HEHRRPQLWPUVFO-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCCC=C |
Canonical SMILES |
CC(=CCO)CCCC=C |
Purity |
95 |
Origin of Product |
United States |
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